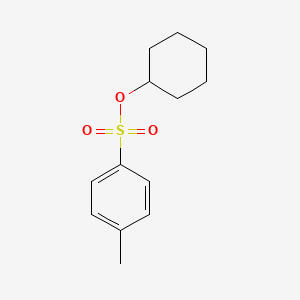

Cyclohexyl p-toluenesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127370. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cyclohexyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3S/c1-11-7-9-13(10-8-11)17(14,15)16-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHPZPDQZMUTCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061348 | |

| Record name | Benzenesulfonic acid, 4-methyl-, cyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953-91-3 | |

| Record name | Cyclohexyl p-toluenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=953-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl p-toluenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000953913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexyl p-toluenesulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127370 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexyl p-toluenesulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 4-methyl-, cyclohexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-methyl-, cyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyl p-toluenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYL P-TOLUENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5FBX5NR2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cyclohexyl p-Toluenesulfonate: A Comprehensive Technical Guide for Organic Chemists

Introduction

Cyclohexyl p-toluenesulfonate, also known as cyclohexyl tosylate, is a versatile sulfonic acid ester extensively utilized in organic synthesis. Its prominence stems from the exceptional leaving group ability of the p-toluenesulfonate (tosylate) group, which facilitates a variety of nucleophilic substitution and elimination reactions. This technical guide provides an in-depth analysis of the synthesis, key reactions, and applications of this compound, with a focus on its utility for researchers, scientists, and professionals in drug development.

Synthesis of this compound

This compound is typically synthesized from cyclohexanol and p-toluenesulfonyl chloride in the presence of a base, such as pyridine. The base serves to neutralize the hydrochloric acid byproduct of the reaction.

Experimental Protocol: Synthesis of this compound

Materials:

-

Cyclohexanol

-

p-Toluenesulfonyl chloride (Tosyl chloride)

-

Pyridine

-

Ice

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a flask equipped with a magnetic stirrer and set in an ice bath, dissolve cyclohexanol (1 equivalent) in pyridine (2-3 equivalents).

-

Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10°C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for 4-6 hours.

-

Pour the reaction mixture into a beaker containing crushed ice and stir until the ice has melted.

-

Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 1-2 to neutralize the excess pyridine.

-

Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash successively with water, 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture.

Core Applications in Organic Chemistry

The primary utility of this compound lies in its role as an electrophilic substrate in nucleophilic substitution and elimination reactions. The tosylate anion is a highly stable, non-nucleophilic species, making it an excellent leaving group.

Nucleophilic Substitution Reactions

This compound readily undergoes both S(_N)1 and S(_N)2 reactions, depending on the reaction conditions and the nature of the nucleophile.

-

S(_N)2 Reactions: With strong, non-bulky nucleophiles in polar aprotic solvents, this compound reacts via an S(_N)2 mechanism. This results in the inversion of stereochemistry at the carbon center. Common nucleophiles for S(_N)2 reactions include azide, cyanide, and halides. For instance, the reaction with sodium azide provides a convenient route to cyclohexyl azide.

-

S(_N)1 Reactions: In the presence of weak nucleophiles and polar protic solvents (solvolysis), the reaction proceeds through an S(_N)1 mechanism. This involves the formation of a secondary carbocation intermediate, which can then be attacked by the nucleophile from either face, leading to a mixture of stereoisomers. Solvolysis in acetic acid, for example, yields cyclohexyl acetate and cyclohexene.

| Reaction | Nucleophile | Solvent | Temperature (°C) | Product(s) | Yield (%) | Rate Constant (k) | Reference |

| Solvolysis | Acetic Acid | Acetic Acid | 75 | Cyclohexyl acetate, Cyclohexene | - | - | [1] |

| Substitution | Sodium Azide | Acetone | Reflux | Cyclohexyl azide | High | - | [2] |

| Solvolysis | Ethanol | Ethanol | - | Cyclohexyl ethyl ether, Cyclohexene | - | - | [3] |

Note: Specific quantitative yields and rate constants for this compound are not always readily available in the literature. The data presented is often qualitative or comparative.

Elimination Reactions

This compound is an excellent substrate for E1 and E2 elimination reactions to form cyclohexene. The regioselectivity and stereoselectivity of these reactions are highly dependent on the base and reaction conditions.

-

E2 Reactions: Strong, bulky bases favor the E2 mechanism. For the E2 reaction to occur in a cyclohexane system, the hydrogen atom to be eliminated and the tosylate leaving group must be in an anti-periplanar (diaxial) conformation.[4] The use of a sterically hindered base, such as potassium tert-butoxide, typically leads to the formation of the less substituted alkene (Hofmann product), although with an unsubstituted cyclohexane ring, only cyclohexene can be formed.[5] Smaller, strong bases like sodium ethoxide also promote E2 elimination.

-

E1 Reactions: In the absence of a strong base and in a polar protic solvent, this compound can undergo an E1 elimination, competing with the S(_N)1 reaction. This pathway also proceeds through a carbocation intermediate.

| Reaction | Base | Solvent | Temperature (°C) | Major Product | Product Ratio (Alkene:Substitution) | Reference |

| Elimination | Potassium tert-butoxide | tert-Butanol | - | Cyclohexene | High alkene yield | [5][6] |

| Elimination/Substitution | Sodium ethoxide | Ethanol | - | Cyclohexene, Cyclohexyl ethyl ether | Varies with conditions | [7] |

Reaction Pathways and Mechanistic Considerations

The choice between substitution and elimination pathways is governed by several factors:

-

Strength and Steric Hindrance of the Base/Nucleophile: Strong, bulky bases (e.g., potassium tert-butoxide) favor E2 elimination. Strong, non-bulky nucleophiles (e.g., azide) favor S(_N)2 substitution. Weak nucleophiles/bases (e.g., water, alcohols) favor S(_N)1 and E1 reactions.

-

Solvent: Polar aprotic solvents (e.g., acetone, DMSO) favor S(_N)2 reactions, while polar protic solvents (e.g., ethanol, acetic acid) favor S(_N)1 and E1 reactions.

-

Temperature: Higher temperatures generally favor elimination over substitution.

Reaction pathways of this compound.

Applications in Drug Development and Advanced Synthesis

While direct applications of this compound in the final structure of active pharmaceutical ingredients (APIs) are not common, its utility lies in the construction of complex intermediates. The introduction of a cyclohexyl moiety can be crucial for modulating the lipophilicity and metabolic stability of a drug candidate. For instance, analogs of the anticancer drug docetaxel have been synthesized with cyclohexyl groups, demonstrating the importance of this structural motif in medicinal chemistry.[8]

The tosylate group itself is a precursor to other functionalities. For example, the displacement of the tosylate with a suitable nucleophile can introduce amines, azides, thiols, and other groups that are essential for building the core scaffolds of many pharmaceuticals.

Use as a Cationic Polymerization Initiator

This compound can also function as a thermal cationic polymerization initiator.[9] Upon heating, the covalent bond between the cyclohexyl group and the tosylate can heterolytically cleave to generate a cyclohexyl cation and a tosylate counter-anion. The cyclohexyl cation can then initiate the polymerization of electron-rich monomers, such as vinyl ethers or isobutylene.

Cationic polymerization initiated by this compound.

This compound is a cornerstone reagent in organic synthesis, offering a reliable and versatile platform for introducing the cyclohexyl group and for accessing a wide range of functionalized cyclohexane derivatives. Its predictable reactivity in substitution and elimination reactions, governed by well-understood mechanistic principles, makes it an invaluable tool for both academic research and industrial applications, including the synthesis of complex molecules relevant to the pharmaceutical industry. A thorough understanding of the factors that control its reaction pathways allows for the strategic design of synthetic routes to achieve desired molecular targets.

References

- 1. youtube.com [youtube.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. SN2 and E2 Rates of Cyclohexanes - Chemistry Steps [chemistrysteps.com]

- 5. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]

- 6. Predict the major products of the following reactions. (a) ethyl ... | Study Prep in Pearson+ [pearson.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Synthesis and structure-activity relationships of new antitumor taxoids. Effects of cyclohexyl substitution at the C-3' and/or C-2 of taxotere (docetaxel) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cationic polymerization - Wikipedia [en.wikipedia.org]

Cyclohexyl p-toluenesulfonate chemical properties and structure.

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the chemical properties, structure, and experimental considerations of cyclohexyl p-toluenesulfonate. The information is curated for professionals in research and development, offering a technical resource for the application and understanding of this important chemical compound.

Core Chemical Properties

This compound, also known as cyclohexyl tosylate, is a white to light yellow crystalline powder.[1] It is an ester of p-toluenesulfonic acid and cyclohexanol. The tosyl group is an excellent leaving group in nucleophilic substitution and elimination reactions, making this compound a valuable intermediate in organic synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound:

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₁₃H₁₈O₃S | [2][3][4][5][6] | |

| Molecular Weight | 254.34 | g/mol | [2][5] |

| CAS Number | 953-91-3 | [2][4][5] | |

| Melting Point | 43.0 - 47.0 | °C | [1][7] |

| Boiling Point | 170 - 171 (at 10 mmHg) | °C | [8] |

| Purity (HPLC) | >98.0 | % | [1][9] |

| InChI Key | OHHPZPDQZMUTCA-UHFFFAOYSA-N | [2][4][5] |

Chemical Structure and Conformation

The molecular structure of this compound consists of a cyclohexyl ring bonded to the oxygen atom of a p-toluenesulfonate group. The IUPAC name for this compound is cyclohexyl 4-methylbenzenesulfonate.[3][5]

X-ray crystallography studies have revealed that the cyclohexyl ring in this compound adopts a chair conformation.[10] There is a slight flattening of the ring compared to an ideal chair configuration.[10] This structural information is critical for understanding the stereochemical outcomes of reactions involving this compound.

Molecular Visualization

References

- 1. This compound | 953-91-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. Cyclohexyl-p-toluene sulfonate (CAS 953-91-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound | C13H18O3S | CID 13722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclohexyl-p-toluene sulfonate [webbook.nist.gov]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. scbt.com [scbt.com]

- 7. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. calpaclab.com [calpaclab.com]

- 10. journals.iucr.org [journals.iucr.org]

Physical properties of Cyclohexyl tosylate (CAS 953-91-3).

An In-depth Technical Guide on the Core Physical Properties of Cyclohexyl Tosylate (CAS 953-91-3)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclohexyl p-toluenesulfonate, commonly referred to as Cyclohexyl tosylate, is a significant organic compound identified by the CAS number 953-91-3. It is widely utilized as a reactive intermediate in organic synthesis. The presence of the tosylate group, an excellent leaving group, makes this compound a valuable reagent for introducing the cyclohexyl moiety into various molecular frameworks through nucleophilic substitution and elimination reactions. This technical guide provides a comprehensive overview of its fundamental physical properties, detailed experimental methodologies for their determination, and a visual representation of its synthetic workflow.

Core Physical Properties

A thorough understanding of the physical properties of Cyclohexyl tosylate is essential for its appropriate handling, storage, and application in synthetic chemistry.

Data Presentation

The quantitative physical data for Cyclohexyl tosylate are summarized in the table below for ease of reference and comparison.

| Property | Value |

| Molecular Formula | C₁₃H₁₈O₃S |

| Molecular Weight | 254.35 g/mol |

| CAS Number | 953-91-3 |

| Appearance | White to light yellow or beige powder/crystalline solid; may also present as a colorless to pale yellow, slightly oily liquid. |

| Physical State | Solid or liquid at room temperature. |

| Melting Point | 43.0 to 47.0 °C; 45 °C; 45-46 °C |

| Boiling Point | 160 °C; 382.1 ± 11.0 °C (Predicted) |

| Density | 1.140 g/cm³; 1.19 ± 0.1 g/cm³ (Predicted) |

| Solubility | Soluble in polar solvents such as water and alcohol; demonstrates limited solubility in non-polar solvents. Solubility is noted to be temperature-dependent. |

| XLogP3-AA | 3.4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

Experimental Protocols

This section outlines generalized experimental procedures for the synthesis of Cyclohexyl tosylate and the determination of its key physical properties. These protocols are based on standard laboratory practices.

Synthesis of Cyclohexyl Tosylate

The synthesis of Cyclohexyl tosylate is typically achieved through the reaction of cyclohexanol with p-toluenesulfonyl chloride. A base, such as pyridine or triethylamine, is used to neutralize the hydrochloric acid formed during the reaction.

Materials:

-

Cyclohexanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine

-

Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Cyclohexanol (1 equivalent) is dissolved in dichloromethane in a round-bottom flask.

-

The solution is cooled to 0 °C using an ice bath.

-

Pyridine (1.5 equivalents) is added slowly to the stirred solution.

-

p-Toluenesulfonyl chloride (1.2-1.5 equivalents) is added portion-wise, maintaining the reaction temperature at or below 5 °C.

-

The reaction mixture is stirred at 0 °C for several hours, then allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by the addition of cold 1M HCl.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The organic layer is washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

The washed organic layer is dried over an anhydrous drying agent like magnesium sulfate.

-

The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

Determination of Melting Point

The melting point is a critical indicator of the purity of a crystalline solid.

Materials:

-

Dry, powdered Cyclohexyl tosylate sample

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

A small amount of the finely powdered Cyclohexyl tosylate is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches its melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point.

Determination of Boiling Point

The boiling point is determined for liquid samples at a given atmospheric pressure.

Materials:

-

Liquid Cyclohexyl tosylate sample

-

Distillation apparatus or a small test tube with a side arm

-

Thermometer

-

Heating source (e.g., heating mantle, oil bath)

-

Boiling chips

Procedure:

-

A small volume of the liquid sample and a few boiling chips are placed in a distillation flask or a suitable test tube.

-

The apparatus is assembled with a thermometer positioned so that its bulb is in the vapor phase, just above the liquid surface.

-

The sample is heated gently until it boils.

-

The temperature at which the vapor temperature stabilizes during distillation is recorded as the boiling point. The atmospheric pressure should also be recorded.

Determination of Density

The density of a substance is its mass per unit volume.

Materials:

-

Cyclohexyl tosylate sample

-

Pycnometer or a graduated cylinder and an analytical balance

Procedure (using a pycnometer):

-

A clean, dry pycnometer of a known volume is weighed.

-

The pycnometer is filled with the liquid Cyclohexyl tosylate, ensuring no air bubbles are trapped.

-

The filled pycnometer is weighed.

-

The mass of the sample is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

Determination of Solubility

Solubility is assessed by observing the dissolution of the solute in various solvents.

Materials:

-

Cyclohexyl tosylate sample

-

A selection of polar and non-polar solvents

-

Test tubes

-

Vortex mixer

Procedure:

-

A small, pre-weighed amount of Cyclohexyl tosylate is placed in a test tube.

-

A measured volume of a solvent is added.

-

The mixture is agitated vigorously.

-

The solubility is observed and can be categorized as soluble, sparingly soluble, or insoluble. For quantitative analysis, the maximum mass of solute that dissolves in a given volume of solvent at a specific temperature is determined.

Mandatory Visualization

The following diagram illustrates the workflow for the synthesis of Cyclohexyl tosylate, providing a clear, step-by-step visual guide to the process.

Caption: Workflow for the synthesis of Cyclohexyl tosylate.

Spectroscopic Profile of Cyclohexyl p-Toluenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Cyclohexyl p-toluenesulfonate (CAS No. 953-91-3), a key intermediate in organic synthesis. The document outlines available data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), presents it in a structured format, and details the typical experimental protocols for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR data are crucial for confirming its chemical structure.

¹H NMR Data

While specific, publicly available high-resolution ¹H NMR spectra with detailed peak assignments are limited, commercial suppliers confirm that the proton NMR of their products conforms to the expected structure. The anticipated ¹H NMR spectrum would exhibit signals corresponding to the protons of the cyclohexyl ring and the tosyl group.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity (Predicted) | Integration (Predicted) |

| Aromatic (ortho to SO₂) | 7.7 - 7.9 | Doublet | 2H |

| Aromatic (meta to SO₂) | 7.3 - 7.5 | Doublet | 2H |

| CH-O (Cyclohexyl) | 4.5 - 4.8 | Multiplet | 1H |

| Methyl (Tosyl) | 2.4 - 2.5 | Singlet | 3H |

| CH₂ (Cyclohexyl) | 1.2 - 2.0 | Multiplet | 10H |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. PubChem indicates the availability of a ¹³C NMR spectrum for this compound, acquired on a Bruker HX-90 instrument.[1]

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| C=O (Sulfonate) | Not Applicable |

| Aromatic (C-S) | ~145 |

| Aromatic (C-CH₃) | ~134 |

| Aromatic (CH) | ~130, ~128 |

| CH-O (Cyclohexyl) | ~82 |

| CH₂ (Cyclohexyl) | ~32, ~25, ~23 |

| Methyl (Tosyl) | ~22 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonate group, the aromatic ring, and the aliphatic cyclohexane ring. PubChem lists the availability of FTIR spectra, including both KBr-pellet and ATR-Neat techniques.[1]

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) (Typical Range) | Intensity |

| S=O (Sulfonate) | Asymmetric Stretch | 1350 - 1370 | Strong |

| S=O (Sulfonate) | Symmetric Stretch | 1170 - 1190 | Strong |

| S-O-C | Stretch | 1000 - 1050 | Medium |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium-Weak |

| C-H (Aliphatic) | Stretch | 2850 - 2950 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. GC-MS data for this compound is available in the NIST Mass Spectrometry Data Center.[1]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Putative Fragment |

| 254 | Low | [M]⁺ (Molecular Ion) |

| 173 | High | [C₇H₇O₂S]⁺ (Tosyl cation) |

| 155 | Medium | [C₇H₇SO₂]⁺ (p-Toluenesulfonyl cation) |

| 91 | Medium | [C₇H₇]⁺ (Tropylium cation) |

| 82 | High | [C₆H₁₀]⁺ (Cyclohexene radical cation) |

| 67 | High | [C₅H₇]⁺ |

Note: The molecular weight of this compound is 254.35 g/mol .[1] The fragmentation pattern is consistent with the cleavage of the ester linkage and subsequent fragmentation of the tosyl and cyclohexyl moieties.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters and sample preparation may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Data Acquisition: Transfer the solution to a clean NMR tube. Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Background Subtraction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Injection: Inject a small volume of the solution into the gas chromatograph, which separates the components of the sample before they enter the mass spectrometer.

-

Ionization: In the mass spectrometer, the sample is typically ionized using electron impact (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Solubility Profile of p-Toluenesulfonic Acid Cyclohexyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of p-toluenesulfonic acid cyclohexyl ester (also known as cyclohexyl tosylate) in common laboratory solvents. This information is critical for its application in organic synthesis, purification, and various stages of drug development where it serves as a key intermediate.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents. The molecular structure of p-toluenesulfonic acid cyclohexyl ester, featuring a polar sulfonate group and non-polar cyclohexyl and tolyl moieties, results in a nuanced solubility profile.

Quantitative Solubility Data

Precise quantitative solubility data for p-toluenesulfonic acid cyclohexyl ester in a wide range of organic solvents is not extensively documented in publicly available literature. However, a calculated water solubility value and qualitative descriptions provide valuable insights.

| Solvent | Formula | Type | Solubility | Notes |

| Water | H₂O | Polar Protic | 1.51 x 10⁻⁴ mol/L | Calculated from a log10 of water solubility of -3.82.[1] |

| Chloroform | CHCl₃ | Polar Aprotic | Slightly Soluble | - |

| Methanol | CH₃OH | Polar Protic | Slightly Soluble | - |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble | Inferred from general solubility principles of similar organic esters. |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | Inferred from general solubility principles of similar organic esters. |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble | Inferred from general solubility principles of similar organic esters. |

| Toluene | C₇H₈ | Non-polar | Likely Soluble | The presence of the tolyl group suggests potential solubility. |

| Hexane | C₆H₁₄ | Non-polar | Likely Sparingly Soluble | The non-polar nature of hexane may limit solubility despite the organic character of the ester. |

Experimental Protocols: Determination of Quantitative Solubility

For researchers requiring precise solubility data, the following experimental protocol, adapted from established methods for determining the solubility of organic compounds, is recommended.[2][3]

Objective: To determine the quantitative solubility of p-toluenesulfonic acid cyclohexyl ester in a given solvent at a specific temperature.

Materials:

-

p-Toluenesulfonic acid cyclohexyl ester (high purity)

-

Selected solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature bath or incubator

-

Vortex mixer or magnetic stirrer

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of p-toluenesulfonic acid cyclohexyl ester to a series of vials.

-

Add a known volume of the selected solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vials to remain undisturbed in the constant temperature bath for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining microscopic particles.

-

Record the exact volume of the filtered solution.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of p-toluenesulfonic acid cyclohexyl ester in the chosen solvent.

-

Analyze the standard solutions and the filtered sample solution using a suitable analytical method (e.g., HPLC or GC).

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of p-toluenesulfonic acid cyclohexyl ester in the sample solution by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Express the solubility in the desired units (e.g., g/100 mL, mol/L).

-

Synthesis Workflow

p-Toluenesulfonic acid cyclohexyl ester is typically synthesized via the esterification of cyclohexanol with p-toluenesulfonyl chloride. This reaction is a fundamental transformation in organic chemistry.

Caption: Synthetic workflow for p-toluenesulfonic acid cyclohexyl ester.

References

The Advent of the Tosylate: A Technical Guide to a Cornerstone of Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the p-toluenesulfonyl group, or tosylate (TsO-), stands as a ubiquitous and indispensable tool. Its primary role is the conversion of alcohols, which are notoriously poor leaving groups, into highly reactive intermediates ripe for nucleophilic substitution and elimination reactions. This transformation is fundamental to the construction of complex molecular architectures, a critical task in drug discovery and development. This in-depth technical guide explores the discovery, history, and core applications of tosylate leaving groups, providing detailed experimental protocols from seminal works and quantitative data to illustrate their efficacy.

The Pre-Tosylate Era: A World of Harsh Reagents and Limited Control

Before the widespread adoption of tosylates, the activation of alcohols for nucleophilic substitution was often a harsh and unpredictable affair. The primary methods involved the use of strong mineral acids or aggressive halogenating agents.

Common Pre-Tosylate Methods for Alcohol Activation:

-

Reaction with Strong Acids (e.g., HBr, HCl): This method involves protonating the hydroxyl group to form a better leaving group (water). However, these harsh acidic conditions and high temperatures often lead to unwanted side reactions, such as rearrangements of the carbon skeleton (especially for secondary and tertiary alcohols) and low yields.

-

Reaction with Phosphorus Halides (e.g., PBr₃) and Thionyl Chloride (SOCl₂): While offering an improvement over strong acids, these reagents can also be aggressive and may not be suitable for sensitive substrates. Stereochemical control could also be an issue.

These early methods lacked the subtlety and broad applicability required for the synthesis of complex, stereochemically defined molecules. The need for a milder, more reliable method for activating alcohols was a significant driving force in the evolution of synthetic organic chemistry.

The Dawn of the Tosylate: A Historical Perspective

The journey of the tosylate from a chemical curiosity to a cornerstone of synthesis was a gradual one, built upon the work of several pioneering chemists.

-

1933: The "Tosyl" Moniker is Coined: The term "tosyl" was first proposed by the German chemists Kurt Hess and Robert Pfleger . Their work laid the initial conceptual groundwork, though the full synthetic potential of the group was yet to be realized.

-

1944: R.S. Tipson's Methodological Breakthrough: A pivotal moment in the history of the tosylate came with the work of R.S. Tipson at the Mellon Institute of Industrial Research. In a 1944 publication in the Journal of Organic Chemistry, Tipson detailed a practical and general method for the preparation of p-toluenesulfonates of alcohols using p-toluenesulfonyl chloride in pyridine. This work effectively opened the door for the widespread use of tosylates in organic synthesis. The use of pyridine as a base to neutralize the HCl byproduct was a key innovation that made the reaction conditions much milder and more controllable.[1][2]

-

1949: Saul Winstein and the Power of a Good Leaving Group: The utility of tosylates as exceptional leaving groups was masterfully demonstrated by Saul Winstein in his seminal 1949 paper in the Journal of the American Chemical Society. In his studies of the 2-norbornyl cation, Winstein utilized the solvolysis of 2-endo-norbornyl tosylate to probe reaction mechanisms. This work solidified the tosylate's reputation as a reliable and predictable leaving group, making it an invaluable tool for physical organic chemists studying reaction kinetics and mechanisms.

The Chemistry of Tosylates: Why They Work So Well

The effectiveness of the tosylate group stems from its electronic structure. The p-toluenesulfonate anion is the conjugate base of a strong acid, p-toluenesulfonic acid (pKa ≈ -2.8). This high acidity means that the corresponding anion is a very weak base and therefore a very stable species.

The stability of the tosylate anion is due to the extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group. This charge distribution makes the tosylate anion an excellent leaving group, readily departing during nucleophilic attack.

Stereochemical Implications

A significant advantage of using tosylates is the high degree of stereochemical control they offer. The formation of a tosylate from an alcohol proceeds with retention of configuration at the stereocenter. This is because the C-O bond of the alcohol is not broken during the reaction. Subsequently, a backside nucleophilic attack (Sₙ2) on the tosylated carbon results in a predictable inversion of configuration . This two-step sequence provides a reliable method for the stereospecific transformation of alcohols.

Quantitative Data: Tosylates vs. Other Leaving Groups

The superiority of tosylates as leaving groups compared to halides is evident in their relative reaction rates in nucleophilic substitution reactions. The data presented below is a compilation from various sources and illustrates the general trend.

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Rate of Sₙ2 Reaction (approx.) |

| Tosylate (OTs) | p-Toluenesulfonic Acid | -2.8 | ~300 |

| Iodide (I) | Hydroiodic Acid | -10 | ~100 |

| Bromide (Br) | Hydrobromic Acid | -9 | 1 |

| Chloride (Cl) | Hydrochloric Acid | -7 | 0.02 |

| Fluoride (F) | Hydrofluoric Acid | 3.2 | ~10⁻⁵ |

Note: Relative rates are highly dependent on the substrate, nucleophile, and solvent system.

Experimental Protocols from Seminal and Modern Literature

The following are detailed experimental protocols, starting with the historically significant procedure described by R.S. Tipson, which laid the foundation for modern tosylation reactions.

Key Experiment 1: Preparation of an Alkyl Tosylate (Based on Tipson, 1944)

Objective: To synthesize an alkyl p-toluenesulfonate from an alcohol using p-toluenesulfonyl chloride and pyridine.

Materials:

-

Alcohol (e.g., n-butanol)

-

p-Toluenesulfonyl chloride (recrystallized from petroleum ether)

-

Pyridine (anhydrous)

-

Chloroform

-

Ice

-

Dilute sulfuric acid

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

A solution of the alcohol (1 molar equivalent) in anhydrous pyridine (3-4 molar equivalents) is prepared in a flask and cooled in an ice-water bath.

-

To this cooled solution, p-toluenesulfonyl chloride (1.1 molar equivalents) is added in small portions with swirling to ensure thorough mixing. The reaction mixture is kept in the ice bath for several hours.

-

After the reaction period, the mixture is poured into a beaker containing crushed ice.

-

The aqueous mixture is then acidified with cold, dilute sulfuric acid until the pyridine is neutralized (indicated by the precipitation of the tosylate if it is a solid, or the separation of an oily layer).

-

The product is extracted with chloroform.

-

The chloroform extract is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tosylate.

-

The crude product can be purified by recrystallization or distillation.

Expected Yield: Tipson's work and subsequent studies have shown that this method generally provides high yields, often exceeding 80-90%, for a wide range of primary and secondary alcohols.

Key Experiment 2: Nucleophilic Substitution of a Tosylate with Azide

Objective: To demonstrate a typical Sₙ2 reaction of an alkyl tosylate with a nucleophile.

Materials:

-

Alkyl tosylate (e.g., butyl tosylate)

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF, anhydrous)

-

Diethyl ether

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

The alkyl tosylate (1 molar equivalent) is dissolved in anhydrous DMF in a round-bottom flask equipped with a reflux condenser.

-

Sodium azide (1.5 molar equivalents) is added to the solution.

-

The reaction mixture is heated to a temperature of 60-80 °C and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature and poured into a separatory funnel containing water.

-

The product is extracted with diethyl ether.

-

The combined ether extracts are washed with water to remove residual DMF and sodium salts, then dried over anhydrous magnesium sulfate.

-

The solvent is removed by rotary evaporation to yield the crude alkyl azide.

Expected Yield: This reaction typically proceeds in high yield, often greater than 90%.

Mandatory Visualizations

Logical Progression of the Discovery and Application of Tosylates

Caption: Historical timeline of the development of tosylate leaving groups.

General Experimental Workflow for Tosylation and Subsequent Sₙ2 Reaction

Caption: Workflow for alcohol activation and nucleophilic substitution via a tosylate.

Mechanism of Tosylate as a Good Leaving Group

Caption: Sₙ2 reaction mechanism involving a tosylate leaving group.

Conclusion

The discovery and development of the tosylate leaving group represent a significant milestone in the history of organic synthesis. The pioneering work of Hess, Pfleger, Tipson, and Winstein transformed a challenging synthetic problem into a routine and reliable laboratory procedure. The mild reaction conditions, broad substrate scope, and excellent stereochemical control afforded by tosylates have made them an indispensable tool for chemists in academia and industry. For researchers, scientists, and drug development professionals, a thorough understanding of the history, mechanism, and application of tosylates is fundamental to the design and execution of efficient and elegant synthetic strategies.

References

The Cornerstone of Modern Synthesis: A Technical Guide to Nucleophilic Substitution with Tosylates

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, particularly within pharmaceutical and materials science, the strategic manipulation of functional groups is paramount. The conversion of alcohols to more reactive species is a frequent necessity, and among the myriad of methods available, the use of p-toluenesulfonates, or tosylates, stands as a robust and versatile strategy. This technical guide provides an in-depth exploration of the fundamental principles governing nucleophilic substitution reactions with tosylates, offering a critical resource for scientists engaged in molecular design and synthesis.

The Tosylate Anion: An Exceptional Leaving Group

The efficacy of a leaving group is intrinsically linked to its stability as an independent species. The hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group due to the high basicity of the resulting hydroxide anion (HO⁻). The transformation of an alcohol into a tosylate ester dramatically alters this reactivity profile.[1]

The exceptional leaving group ability of the tosylate anion (TsO⁻) is attributed to the extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group.[2] This charge distribution is further enhanced by the inductive effect of the sulfonyl group and the aromatic ring.[1] Consequently, p-toluenesulfonic acid (TsOH) is a strong acid with a pKa of approximately -2.8, rendering its conjugate base, the tosylate anion, a very weak base and therefore an excellent leaving group.[3]

Data Presentation: Acidity and Leaving Group Ability

The stability and, therefore, the effectiveness of a leaving group can be correlated with the acidity of its conjugate acid. A lower pKa of the conjugate acid corresponds to a more stable conjugate base and a better leaving group.

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Leaving Group Ability (krel) |

| Triflate (CF₃SO₃⁻) | Triflic Acid (CF₃SO₃H) | ~ -14 | 56,000[2] |

| Tosylate (TsO⁻) | p-Toluenesulfonic Acid (TsOH) | ~ -2.8 [3] | 0.70 [2] |

| Mesylate (MsO⁻) | Methanesulfonic Acid (MsOH) | ~ -1.9 | 1.00 (Reference)[2] |

| Iodide (I⁻) | Hydroiodic Acid (HI) | ~ -10 | 0.01[2] |

| Bromide (Br⁻) | Hydrobromic Acid (HBr) | ~ -9 | 0.001[2] |

| Chloride (Cl⁻) | Hydrochloric Acid (HCl) | ~ -7 | 0.0001[2] |

| Hydroxide (OH⁻) | Water (H₂O) | ~ 15.7 | Extremely Low |

Data compiled from various sources. Relative rates are approximate and can vary with substrate and reaction conditions.[2][3]

Mechanistic Pathways: SN1 and SN2 Reactions

Alkyl tosylates are versatile substrates that can undergo nucleophilic substitution through both unimolecular (SN1) and bimolecular (SN2) pathways. The predominant mechanism is dictated by the structure of the substrate, the nature of the nucleophile, the solvent, and the temperature.

The SN2 Mechanism: A Concerted Pathway

The SN2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack).[4] This concerted mechanism leads to a predictable inversion of stereochemistry at the reaction center.[4] Primary and, to a lesser extent, secondary tosylates are excellent candidates for SN2 reactions due to minimal steric hindrance.[5]

The SN1 Mechanism: A Stepwise Pathway

The SN1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate.[6] The rate-determining step is the unimolecular dissociation of the tosylate leaving group.[6] Tertiary tosylates readily undergo SN1 reactions due to the stability of the resulting tertiary carbocation. Secondary tosylates can also react via the SN1 pathway, particularly with weak nucleophiles in polar protic solvents. A consequence of the planar carbocation intermediate is that the nucleophile can attack from either face, leading to a mixture of stereoisomers (racemization).[6]

Factors Influencing Nucleophilic Substitution with Tosylates

The outcome of a nucleophilic substitution reaction on a tosylate is a delicate interplay of several factors. A thorough understanding of these allows for precise control over the reaction pathway and product distribution.

-

Substrate Structure: The steric hindrance around the electrophilic carbon is a primary determinant of the reaction mechanism.

-

Primary (1°) Tosylates: React almost exclusively via the SN2 mechanism due to minimal steric hindrance.[5]

-

Secondary (2°) Tosylates: Can undergo both SN2 and SN1 reactions. The pathway is highly dependent on the nucleophile, solvent, and temperature. Strong nucleophiles in polar aprotic solvents favor SN2, while weak nucleophiles in polar protic solvents promote SN1.

-

Tertiary (3°) Tosylates: Do not undergo SN2 reactions due to severe steric hindrance. They react primarily through the SN1 mechanism, often with competing elimination (E1) reactions.[4]

-

-

Nucleophile Strength and Concentration:

-

Strong Nucleophiles (e.g., I⁻, RS⁻, N₃⁻, CN⁻) favor the SN2 pathway. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[7]

-

Weak Nucleophiles (e.g., H₂O, ROH) favor the SN1 pathway, as they are not strong enough to displace the leaving group in a concerted fashion. The rate of an SN1 reaction is independent of the nucleophile's concentration.[8]

-

-

Solvent Effects:

-

Polar Aprotic Solvents (e.g., acetone, DMF, DMSO, acetonitrile) are ideal for SN2 reactions. They solvate the cation but leave the anionic nucleophile relatively "naked" and highly reactive.

-

Polar Protic Solvents (e.g., water, alcohols, carboxylic acids) favor SN1 reactions. They stabilize the carbocation intermediate through solvation and can also solvate the leaving group, facilitating its departure.[8]

-

-

Temperature: Higher temperatures generally favor elimination reactions (E1 and E2) over substitution reactions. This is because elimination reactions typically have a higher activation energy and result in an increase in entropy.

Stereochemical Considerations

A significant advantage of using tosylates in synthesis is the high degree of stereochemical control they afford.

-

Tosylation of the Alcohol: The conversion of an alcohol to a tosylate proceeds with retention of configuration at the stereocenter. This is because the C-O bond of the alcohol is not broken during the reaction.[4]

-

Nucleophilic Substitution:

This two-step sequence of tosylation followed by an SN2 reaction provides a reliable method for the stereospecific inversion of an alcohol's stereocenter.

Experimental Protocols

The following are representative experimental procedures for the preparation of tosylates and their subsequent use in nucleophilic substitution reactions.

Experimental Protocol 1: General Procedure for the Tosylation of a Primary Alcohol

Materials:

-

Primary Alcohol (1.0 eq)

-

p-Toluenesulfonyl chloride (TsCl, 1.2-1.5 eq)

-

Pyridine or Triethylamine (1.5-2.0 eq)

-

Dichloromethane (DCM), anhydrous (10 volumes)

-

Deionized Water

-

1M HCl (optional)

-

Saturated NaHCO₃ solution

-

Brine (saturated NaCl solution)

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the alcohol (1.0 eq) and dissolve it in anhydrous DCM (10 volumes).

-

Cool the solution to 0 °C using an ice bath.

-

To the stirred solution, add pyridine or triethylamine (1.5 eq).

-

Then, add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 1-4 hours, then allow it to warm to room temperature and stir for an additional 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, 1M HCl (to remove excess pyridine/TEA), saturated NaHCO₃ solution, and finally, brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.

-

The product can be further purified by recrystallization or column chromatography.[4]

Experimental Protocol 2: SN2 Synthesis of an Alkyl Azide from an Alkyl Tosylate

Materials:

-

Alkyl tosylate (1.0 eq)

-

Sodium azide (NaN₃, 1.5 eq)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Deionized water

-

Brine solution

-

Anhydrous MgSO₄

Procedure:

-

In a dry round-bottom flask, dissolve the alkyl tosylate (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 3-6 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into deionized water.

-

Extract the aqueous mixture with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash with brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting alkyl azide by column chromatography if necessary.[3]

Safety Note: Sodium azide is highly toxic. Low molecular weight organic azides are potentially explosive and should be handled with extreme care.

Data Presentation: Typical SN2 Reactions of Benzyl Tosylate

| Nucleophile (Reagent) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| NaCN | DMSO | 25 | 6-8 | >90 |

| NaN₃ | DMF | 70 | 12-24 | ~95 |

| NaI | Acetone | 50 | 2-4 | >95 |

| CH₃COONa | DMF | 80 | 10-16 | ~90 |

This data is representative and can vary based on specific reaction conditions and substrate.

Applications in Drug Development and Advanced Synthesis

The reliability and predictability of nucleophilic substitution on tosylates have made this methodology a cornerstone in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The ability to invert stereocenters and introduce a wide variety of functional groups is invaluable in constructing chiral molecules with specific biological activities.

Furthermore, the principles of tosylate chemistry are being extended into new domains. For instance, Ligand-Directed Tosyl (LDT) chemistry is an emerging technique for the selective labeling of proteins in living systems. This approach utilizes a ligand to deliver a reactive tosyl-containing probe to a specific protein, enabling the study of protein function in its native environment.[2]

Conclusion

The conversion of alcohols to tosylates provides a powerful and versatile platform for facilitating nucleophilic substitution reactions. The exceptional stability of the tosylate anion as a leaving group, combined with the well-understood mechanistic and stereochemical outcomes of SN1 and SN2 reactions, offers chemists a high degree of control in molecular synthesis. For researchers and professionals in drug development, a thorough understanding of these fundamental principles is essential for the rational design and efficient execution of synthetic routes to novel and complex molecular targets.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. ocw.uci.edu [ocw.uci.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to Cyclohexyl p-Toluenesulfonate: Synonyms, Properties, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cyclohexyl p-toluenesulfonate, a versatile reagent in organic synthesis. This document outlines its various synonyms and alternative names, summarizes its key physical and chemical properties, and details experimental protocols for its preparation and purification. Furthermore, it explores the critical role of the tosylate group, exemplified by this compound, in the synthesis of bioactive molecules and its indirect relevance to the study of signaling pathways in drug development.

Nomenclature: Synonyms and Alternative Names

This compound is known by several alternative names in chemical literature and commercial catalogs. A clear understanding of this nomenclature is crucial for effective literature searches and material procurement.

The most common synonym is Cyclohexyl tosylate . The term "tosylate" is a widely accepted abbreviation for the p-toluenesulfonate group. Other frequently used names include:

-

p-Toluenesulfonic acid cyclohexyl ester

-

Cyclohexyl 4-methylbenzenesulfonate[1]

-

4-Methylbenzenesulfonic acid cyclohexyl ester[1]

-

Benzenesulfonic acid, 4-methyl-, cyclohexyl ester[1]

-

Toluene-4-sulfonic acid, cyclohexyl ester

In addition to these chemical names, the compound is also identified by its unique registry numbers and codes:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈O₃S | [1] |

| Molecular Weight | 254.35 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 43-47 °C | |

| Purity (typical) | >98.0% (HPLC) |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound, based on established principles of organic synthesis.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of cyclohexanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine. The base serves to neutralize the hydrochloric acid byproduct of the reaction.

Materials:

-

Cyclohexanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexanol (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add anhydrous pyridine (1.5 equivalents) to the stirred solution.

-

Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC). If the reaction is slow, the mixture can be allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

Once the reaction is complete, quench the reaction by the slow addition of cold 1 M hydrochloric acid to neutralize the excess pyridine.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a crystalline solid of high purity. The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound when hot but not when cold.

Common Recrystallization Solvents:

-

Ethanol

-

Methanol

-

Hexane/Ethyl acetate mixture

-

Hexane/Dichloromethane mixture

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot recrystallization solvent (or solvent mixture).

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

-

Allow the hot, clear solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum to remove any residual solvent.

Role in Organic Synthesis and Drug Development

The primary utility of this compound in organic synthesis lies in its function as an excellent leaving group. The tosylate group is a stable anion due to resonance delocalization of the negative charge over the sulfonyl group and the aromatic ring. This stability makes it readily displaced by a wide range of nucleophiles in SN2 reactions.

Conversion of Alcohols to a Good Leaving Group

Alcohols are generally poor leaving groups in nucleophilic substitution reactions because the hydroxide ion is a strong base. Conversion of an alcohol to a tosylate transforms the hydroxyl group into a highly effective leaving group, facilitating subsequent nucleophilic substitution or elimination reactions.

Caption: General scheme for the conversion of an alcohol to a tosylate.

Application in the Synthesis of Bioactive Molecules

While this compound may not be directly involved in a specific signaling pathway, it serves as a crucial intermediate in the synthesis of various bioactive molecules that do interact with such pathways. The tosylate group allows for the introduction of different functional groups that are essential for the biological activity of the final molecule.

For instance, in the synthesis of a hypothetical drug molecule, this compound can be used to introduce a cyclohexyl moiety onto a pharmacophore via a nucleophilic substitution reaction. This cyclohexyl group might be critical for binding to a specific receptor or enzyme.

Caption: Role of this compound in bioactive molecule synthesis.

Illustrative Signaling Pathway Modulation

The bioactive molecule synthesized using this compound can then interact with a specific biological target, such as a G-protein coupled receptor (GPCR), to modulate a signaling pathway. This modulation can lead to a therapeutic effect.

The following diagram illustrates a generic GPCR signaling pathway that could be influenced by a drug molecule synthesized using a tosylate intermediate.

Caption: Generic GPCR signaling pathway modulated by a bioactive molecule.

Conclusion

This compound, also widely known as Cyclohexyl tosylate, is a valuable and versatile reagent in modern organic synthesis. Its primary function is to convert a poorly leaving hydroxyl group into an excellent tosylate leaving group, thereby facilitating a wide range of nucleophilic substitution and elimination reactions. While not directly implicated in specific signaling pathways, its role as a key building block in the synthesis of complex bioactive molecules makes it an indispensable tool for researchers and professionals in the field of drug development. The ability to construct molecules that can precisely interact with biological targets is fundamental to the discovery of new therapeutics, and reagents like this compound are foundational to these efforts.

References

Methodological & Application

Synthesis of Cyclohexyl p-toluenesulfonate from cyclohexanol protocol.

An Application Note and Protocol for the Synthesis of Cyclohexyl p-Toluenesulfonate from Cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as cyclohexyl tosylate, is a valuable intermediate in organic synthesis. The p-toluenesulfonate (tosylate) group is an excellent leaving group, making this compound a key precursor for various nucleophilic substitution and elimination reactions. This application note provides a detailed protocol for the synthesis of this compound from cyclohexanol. The primary method described herein involves the reaction of cyclohexanol with p-toluenesulfonyl chloride in the presence of a base, a widely used and efficient method for the preparation of tosylates. A second, direct esterification method is also briefly discussed.

Reaction Principle

The synthesis of this compound from cyclohexanol and p-toluenesulfonyl chloride proceeds via a nucleophilic attack of the hydroxyl group of cyclohexanol on the sulfur atom of p-toluenesulfonyl chloride. A base, typically pyridine, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

An alternative method is the direct Fischer esterification of cyclohexanol with p-toluenesulfonic acid, which typically requires elevated temperatures and the removal of water to shift the equilibrium towards the product.[1][2]

Experimental Protocols

Method 1: Synthesis via p-Toluenesulfonyl Chloride (Recommended)

This protocol is adapted from standard procedures for the tosylation of alcohols and is generally high-yielding.[3]

Materials:

-

Cyclohexanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Methanol or Petroleum Ether for recrystallization

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanol (1.0 eq) in dichloromethane (DCM). Cool the solution in an ice bath to 0 °C.

-

Addition of Reagents: To the cooled solution, add pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq). Maintain the temperature at 0 °C during the addition.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then let it warm to room temperature. Continue stirring for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, quench the reaction by slowly adding cold water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl to remove excess pyridine, saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude solid by recrystallization from methanol or petroleum ether to yield pure this compound as a white crystalline solid.[3]

-

Method 2: Direct Esterification with p-Toluenesulfonic Acid

This method involves the direct reaction between cyclohexanol and p-toluenesulfonic acid.[2]

Procedure Outline:

-

Combine cyclohexanol (1.0 eq) and p-toluenesulfonic acid (1.0-1.2 eq) in toluene.

-

Heat the mixture to reflux (110-180 °C) with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.[2]

-

The reaction time typically ranges from 5 to 24 hours.[2]

-

After completion, the reaction mixture is cooled, washed with water and brine, dried, and the solvent is evaporated.

-

The crude product is then purified by recrystallization.

Data Presentation

Table 1: Reagent Quantities and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio (Method 1) | Density (g/cm³) | Melting Point (°C) |

| Cyclohexanol | C₆H₁₂O | 100.16 | 1.0 | 0.962 | 25.9 |

| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | 1.2 | 1.337 | 67-69 |

| Pyridine | C₅H₅N | 79.10 | 1.5 | 0.982 | -42 |

| This compound | C₁₃H₁₈O₃S | 254.34[2] | - | ~1.21 (predicted)[2] | 43-47[2] |

Table 2: Typical Reaction Parameters and Yields

| Parameter | Method 1 (p-Toluenesulfonyl Chloride) | Method 2 (Direct Esterification) |

| Solvent | Dichloromethane, Pyridine | Toluene |

| Temperature | 0 °C to Room Temperature | 110-180 °C (Reflux)[2] |

| Time | 4-12 hours | 5-24 hours[2] |

| Typical Yield | ~87%[3] | 75-85%[2] |

Visualizations

References

Experimental procedure for using Cyclohexyl tosylate in SN2 reactions.

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the utilization of cyclohexyl tosylate as a substrate in bimolecular nucleophilic substitution (SN2) reactions. The protocols outlined below cover the preparation of cyclohexyl tosylate from cyclohexanol and its subsequent reaction with various nucleophiles.

Introduction

Cyclohexyl tosylate is a valuable substrate for SN2 reactions in organic synthesis. The tosylate group (p-toluenesulfonate) is an excellent leaving group, facilitating the displacement by a wide range of nucleophiles. This allows for the stereospecific introduction of various functional groups onto the cyclohexane ring. The SN2 reaction proceeds via a backside attack, resulting in an inversion of configuration at the electrophilic carbon center.[1][2] In the context of cyclohexane derivatives, the stereochemical outcome is highly dependent on the conformation of the ring, with a strong preference for the leaving group to be in an axial position to allow for an unhindered approach of the nucleophile.[3]

Part 1: Preparation of Cyclohexyl Tosylate

The synthesis of cyclohexyl tosylate is achieved by reacting cyclohexanol with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, such as pyridine or triethylamine. This reaction proceeds with the retention of configuration at the carbon atom bearing the hydroxyl group because the C-O bond of the alcohol is not broken during the process.[4]

Experimental Protocol 1: Synthesis of Cyclohexyl Tosylate

Materials:

-

Cyclohexanol (1.0 eq)

-

p-Toluenesulfonyl chloride (TsCl, 1.2 eq)

-

Pyridine (anhydrous, 5-10 volumes)

-

Dichloromethane (DCM, anhydrous, 10 volumes)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexanol (1.0 eq) in anhydrous pyridine (5-10 volumes). Cool the solution to 0 °C in an ice bath.

-

Addition of TsCl: To the cooled and stirred solution, add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then let it warm to room temperature. The reaction is typically stirred for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into cold 1 M HCl and extract with dichloromethane (3 x 10 volumes).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude cyclohexyl tosylate.

-

Purification: The crude product can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by column chromatography on silica gel.